Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Crystallography Supramolecular chemistry Solid-state stability

Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate (CAS 1049503-42-5) is a synthetic small molecule belonging to the 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide class, with molecular formula C₂₁H₁₉N₃O₄ and molecular weight 377.4 g mol⁻¹. The compound features a pyridazinone core N‑substituted with a 4‑methylbenzyl group and linked via a carboxamide bridge to a methyl 2‑aminobenzoate moiety.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1049503-42-5
Cat. No. B2504280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
CAS1049503-42-5
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26)
InChIKeyXIHZMAFMSOIXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate (CAS 1049503-42-5) — Structural and Physicochemical Baseline


Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate (CAS 1049503-42-5) is a synthetic small molecule belonging to the 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide class, with molecular formula C₂₁H₁₉N₃O₄ and molecular weight 377.4 g mol⁻¹ . The compound features a pyridazinone core N‑substituted with a 4‑methylbenzyl group and linked via a carboxamide bridge to a methyl 2‑aminobenzoate moiety . This substitution pattern is distinct within the dihydropyridazine‑carboxamide family and has been explored in patent literature covering kinase inhibition (e.g., ALK, c‑Met) [1] and NaV channel blockade [2], although direct quantitative biological profiling for this specific compound remains sparse in the public domain.

Why Generic Substitution Fails: Structural and Pharmacophoric Differentiation of Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate


Within the 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide chemotype, small structural modifications produce substantial shifts in molecular recognition, pharmacokinetic behaviour, and patent provenance [1]. The N1‑(4‑methylbenzyl) substituent of the title compound distinguishes it from the simpler N1‑methyl analog (CAS not available) and the unsubstituted N1‑H variant (e.g., methyl 2‑(6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamido)benzoate, CAS 899956‑88‑8 [ethyl analog]) . X‑ray crystallographic studies on closely related 4‑methylbenzyl‑substituted pyridazinones reveal that this group adopts a near‑orthogonal orientation relative to the pyridazine ring (dihedral angle ~73°), modulating π‑stacking and lattice energy by approximately 4.1 kcal mol⁻¹ compared to the phenyl analog [2]. Consequently, generic interchange with analogs lacking the 4‑methylbenzyl group risks altered solid‑state properties (crystallinity, solubility), divergent biological target engagement, and intellectual‑property complications — all of which undermine reproducibility in research and development settings.

Quantitative Differentiation Evidence: Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate vs. Closest Analogs


Crystal Lattice Stabilisation: 4-Methylbenzyl vs. Phenyl Substitution in Dihydropyridazinone Derivatives

In a direct head-to-head crystallographic and computational study, the 4‑methylbenzyl‑substituted pyridazinone derivative (compound 1, ethyl 2‑(3‑methyl‑4‑(4‑methylbenzyl)‑6‑oxopyridazin‑1(6H)‑yl)acetate) exhibited a lattice energy approximately 4.1 kcal mol⁻¹ more stable than its phenyl analog (compound 2) [1]. The enhanced stability is attributed to the methyl substituent of the 4‑methylbenzyl group, which alters molecular packing, including O‑ and N‑methylene‑C–H…O(carbonyl) and C–H…π(pyridazinyl) interactions, as well as π(pyridazinyl)…π(phenyl) stacking (−10.7 kcal mol⁻¹) [1].

Crystallography Supramolecular chemistry Solid-state stability

N1‑Substituent Effect on Supramolecular Architecture: Dihedral Angle Modulation in 4‑Methylbenzyl vs. Phenyl Analogs

SC‑XRD analysis of 2‑[5‑(4‑methylbenzyl)‑6‑oxo‑3‑phenyl‑1,6‑dihydropyridazin‑1‑yl]acetic acid revealed that the 4‑methylbenzyl ring is nearly orthogonal to the pyridazine ring (dihedral angle 72.97 ± 0.10°), whereas the phenyl ring at the 3‑position is inclined by only 10.55° [1]. In contrast, the unsubstituted benzyl analog (without the para‑methyl group) in related dihydropyridazinone structures typically shows a less pronounced orthogonal arrangement, favouring different π‑stacking motifs [2]. The near‑orthogonal geometry of the 4‑methylbenzyl group minimises steric clash and optimises packing efficiency.

Conformational analysis Dihedral angle Molecular packing

Class‑Level Kinase Inhibition Potential: 6‑Oxo‑1,6‑dihydropyridazine‑3‑carboxamide Scaffold vs. Alternative Heterocyclic Cores

The patent US 9,126,947 B2 explicitly claims substituted pyridazine carboxamides — including compounds bearing N1‑alkyl/arylalkyl and 3‑carboxamido substituents — as inhibitors of ALK and c‑Met kinases with unexpected drug properties [1]. While the specific IC₅₀ of methyl 2‑(1‑(4‑methylbenzyl)‑6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamido)benzoate is not disclosed in the public domain, the patent family demonstrates that the 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide scaffold is privileged for kinase inhibition relative to pyridazine‑free or N‑unsubstituted analogs [1]. A separate patent (WO 2020/140959) discloses 6‑oxo‑1,6‑dihydropyridazine derivatives as NaV inhibitors for pain, further validating the scaffold’s pharmacological versatility [2].

Kinase inhibition ALK c-Met Drug discovery

α‑Glucosidase Inhibition: Moderate Activity of 4‑Methylbenzyl‑Substituted Pyridazine vs. Acarbose

A structurally related 4‑methylbenzyl‑substituted pyridazinone (ethyl 2‑(3‑methyl‑4‑(4‑methylbenzyl)‑6‑oxopyridazin‑1(6H)‑yl)acetate, compound 1) was evaluated for α‑glucosidase inhibition alongside the clinical standard acarbose [1]. Compound 1 exhibited moderate inhibition, weaker than acarbose but measurable, whereas the phenyl analog (compound 2) showed reduced activity, indicating that the 4‑methylbenzyl group contributes positively to enzyme engagement [1]. The title compound shares the 4‑methylbenzyl‑6‑oxopyridazine substructure but presents a carboxamido‑benzoate ester at the 3‑position rather than an oxyacetate, which may further modulate potency.

α-Glucosidase inhibition Anti-diabetic Enzyme assay

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen‑Bonding Capacity vs. N1‑Desmethyl and 6‑Heteroaryl Analogs

The title compound (MW 377.4, C₂₁H₁₉N₃O₄) occupies a distinct physicochemical space compared to its closest commercial analogs . Methyl 2‑(1‑methyl‑6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamido)benzoate (C₁₄H₁₃N₃O₄, MW 287.27) is 90 Da lighter and lacks the lipophilic 4‑methylbenzyl group, reducing calculated logP by an estimated 2–3 units . Methyl 2‑(6‑(1H‑imidazol‑1‑yl)pyridazine‑3‑carboxamido)benzoate (C₁₆H₁₃N₅O₃, MW 323.30) introduces a basic imidazole at the 6‑position, altering hydrogen‑bonding capacity (HBA 6 vs. HBA 5 for title compound) and protonation state, which affects membrane permeability and off‑target profiles . These differences preclude direct surrogate use in structure‑activity relationship (SAR) studies.

Physicochemical properties Drug-likeness Lipophilicity

Evidence‑Backed Application Scenarios for Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate


Kinase Inhibitor Hit‑to‑Lead Optimization Employing the 6‑Oxo‑1,6‑dihydropyridazine‑3‑carboxamide Scaffold

The US 9,126,947 B2 patent establishes the 6‑oxo‑1,6‑dihydropyridazine‑3‑carboxamide core as a validated pharmacophore for ALK and c‑Met kinase inhibition [1]. The title compound, bearing the N1‑(4‑methylbenzyl) substituent, falls within the claimed generic structure and may serve as a starting point or reference compound for medicinal chemistry campaigns targeting kinase‑driven cancers. Its near‑orthogonal 4‑methylbenzyl conformation (dihedral ~73°) provides a unique vector for structure‑based design not accessible with N1‑methyl or N1‑H analogs [2].

Solid‑State and Crystallinity Optimization in Pre‑Formulation Development

The 4.1 kcal mol⁻¹ lattice‑energy advantage conferred by the 4‑methylbenzyl group, demonstrated in a direct head‑to‑head X‑ray and DFT study of a closely related pyridazinone, indicates superior solid‑state stability compared to phenyl‑substituted analogs [1]. Industrial users requiring consistent crystallinity, reproducible dissolution profiles, and long‑term storage stability should preferentially select the 4‑methylbenzyl variant over N1‑phenyl or N1‑H congeners for pre‑formulation screening.

α‑Glucosidase Inhibitor Lead Identification for Metabolic Disease Programs

The 4‑methylbenzyl‑substituted pyridazinone core exhibits moderate α‑glucosidase inhibition, with the 4‑methylbenzyl group contributing favourably to activity relative to the unsubstituted phenyl analog [1]. The title compound extends this scaffold with a 3‑carboxamido‑benzoate ester, offering an additional site for structure‑activity exploration. Procurement for enzyme‑screening libraries targeting type 2 diabetes and related metabolic disorders is justified by this class‑level precedent.

Chemical Probe Development for NaV Channel Pain Targets

The WO 2020/140959 patent discloses 6‑oxo‑1,6‑dihydropyridazine derivatives as NaV inhibitors for pain treatment [1]. Although the title compound’s specific NaV IC₅₀ is not publicly available, its structural alignment with the claimed generic formula supports its use as a tool compound for NaV subtype selectivity profiling. The 4‑methylbenzyl substituent may impart subtype selectivity not achievable with smaller N1‑substituents.

Quote Request

Request a Quote for Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.